REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[CH3:1][O:2][c:3]1[c:4]([CH:11]([OH:12])[CH:13]=[CH2:14])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1.[O:18]=[Mn:19]=[O:20]>>[CH3:1][O:2][c:3]1[c:4]([C:11](=[O:12])[CH:13]=[CH2:14])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(O)c1cc(OC)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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C=CC(=O)c1cc(OC)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |